2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide
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Overview
Description
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including an oxazole ring, a phenylethyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of the Phenylethyl Group: This step might involve nucleophilic substitution reactions where a phenylethyl halide reacts with an intermediate compound.
Formation of the Amide Bond: The final step could involve the reaction of an amine with a carboxylic acid derivative (such as an acid chloride) to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
2-Methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
57068-36-7 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)15(19)18(16-17-13(3)11-20-16)10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
KGHRCKSKGOSBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C(C)C |
Origin of Product |
United States |
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